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molecular formula C12H17NO B8521631 p-Isobutylacetanilide

p-Isobutylacetanilide

Cat. No. B8521631
M. Wt: 191.27 g/mol
InChI Key: NWZUSUQDDYIIBM-UHFFFAOYSA-N
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Patent
US05707747

Procedure details

70.0 g (0.47 mol) of p-isobutylaniline was dissolved in 126 ml of glacial acetic acid. 59.9 g (0.58 mol) of acetic anhydride was then added dropwise to the solution at a temperature of 30° C. After the completion of dropwise addition, the reaction mixture was then allowed to undergo reaction at a temperature of 40° C. for 1 hour. The reaction solution was then poured into 500 ml of water. The resulting crystal was filtered off, washed with water, and then dried. The crystal thus obtained was then recrystallized from a mixture of 140 ml of toluene and 700 ml of n-hexane to obtain 60.4 g (yield: 67.3%) of p-isobutylacetanilide. The melting point of the crystal was from 124.5° C. to 125.0° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
67.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[C:12](OC(=O)C)(=[O:14])[CH3:13].O>C(O)(=O)C>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][C:12](=[O:14])[CH3:13])=[CH:10][CH:11]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(N)C=C1
Name
Quantity
126 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
59.9 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 40° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
CUSTOM
Type
CUSTOM
Details
was then recrystallized from a mixture of 140 ml of toluene and 700 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(NC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 67.3%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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